molecular formula C14H10N2O2 B7907731 2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE

2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE

Cat. No.: B7907731
M. Wt: 238.24 g/mol
InChI Key: WPGALOZDZOJUSH-UHFFFAOYSA-N
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Description

2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE is an organic compound with a complex structure that includes a methoxypyridine ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds . The general procedure involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nitric oxide synthase, which plays a role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-3-(4-CYANOPHENYLACETYL)PYRIDINE
  • 3-(2-Cyanobenzoyl)-2-methoxypyridine
  • 2-(2-Methoxypyridine-3-carbonyl)benzonitrile

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxypyridine ring and benzonitrile group make it a versatile compound with a wide range of applications in different fields .

Properties

IUPAC Name

4-(2-methoxypyridine-3-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-18-14-12(3-2-8-16-14)13(17)11-6-4-10(9-15)5-7-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGALOZDZOJUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-95-0
Record name 4-[(2-Methoxy-3-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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